molecular formula C12H12F2N4OS B5877855 3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B5877855
M. Wt: 298.31 g/mol
InChI Key: IWCPIWFVXAYHNZ-VIZOYTHASA-N
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Description

3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a methylsulfanyl group attached to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method involves the difluoromethylation of heterocycles via a radical process . This process is significant due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients.

Another method involves the preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H . This metal-free approach is operationally simple and converts diaryl- and dialkyl-disulfides into the corresponding aryl/alkyl–SCF2H through the nucleophilic transfer of a difluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiourea for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole derivatives.

Scientific Research Applications

3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The triazole ring and other functional groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Difluoroacetic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Eflornithine
  • Ethyl bromodifluoroacetate
  • Flupyradifurone
  • Inavolisib
  • Milvexian
  • Pydiflumetofen
  • TDI-11861

Uniqueness

Compared to these similar compounds, 3-(difluoromethyl)-N-[(E)-(2-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its combination of a difluoromethyl group, a methoxyphenyl group, and a methylsulfanyl group attached to a triazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-(2-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4OS/c1-19-9-6-4-3-5-8(9)7-15-18-11(10(13)14)16-17-12(18)20-2/h3-7,10H,1-2H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCPIWFVXAYHNZ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=NN=C2SC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=NN=C2SC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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